2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane
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Overview
Description
2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a specialized organosilicon compound. It is a member of the cyclotetrasiloxane family, characterized by its unique structure that includes both silicon and oxygen atoms arranged in a cyclic configuration. This compound is known for its stability and versatility in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane typically involves the hydrolysis and condensation of organosilicon precursors. One common method includes the reaction of heptamethylcyclotetrasiloxane with phenylethylchlorosilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as platinum or tin compounds to facilitate the formation of the desired cyclic structure .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of temperature, pressure, and reaction time to optimize the conversion of raw materials into the final product. Advanced purification techniques, such as distillation and chromatography, are used to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon derivatives .
Scientific Research Applications
2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone provides stability and resistance to degradation, making it suitable for long-term applications. Its unique structure allows it to form strong bonds with other molecules, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
Hexamethylcyclotrisiloxane: A smaller cyclic siloxane with similar properties but different applications.
Octamethylcyclotetrasiloxane: Another member of the cyclotetrasiloxane family, used in similar applications but with different reactivity and stability.
Decamethylcyclopentasiloxane: A larger cyclic siloxane with distinct properties and uses.
Uniqueness
2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
17864-12-9 |
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Molecular Formula |
C15H30O4Si4 |
Molecular Weight |
386.74 g/mol |
IUPAC Name |
2,2,4,4,6,6,8-heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C15H30O4Si4/c1-20(2)16-21(3,4)18-23(7,19-22(5,6)17-20)14-13-15-11-9-8-10-12-15/h8-12H,13-14H2,1-7H3 |
InChI Key |
ZMFDIKURNGEZHC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)CCC2=CC=CC=C2)(C)C)C |
Origin of Product |
United States |
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